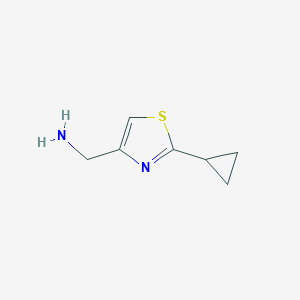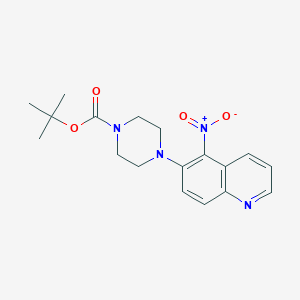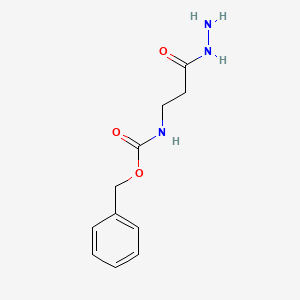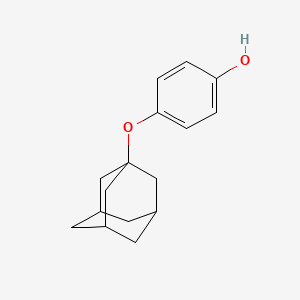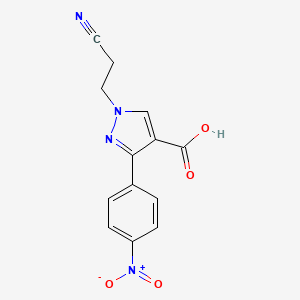
5-Bromo-4-methoxy-2-methylbenzoic acid
Übersicht
Beschreibung
5-Bromo-4-methoxy-2-methylbenzoic acid is a chemical compound with the empirical formula C9H9BrO3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxy-2-methylbenzoic acid consists of a benzene ring substituted with a bromine atom, a methoxy group, and a methylbenzoic acid group . The exact molecular structure can be represented by the SMILES stringCOc1ccc(Br)cc1C(O)=O . Physical And Chemical Properties Analysis
5-Bromo-4-methoxy-2-methylbenzoic acid is a solid substance . It has a molecular weight of 245.070 . The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 342.9±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives and Antioxidant Activity
5-Bromo-4-methoxy-2-methylbenzoic acid is a bromophenol derivative, a compound family known for their potential in scientific research. Zhao et al. (2004) studied various bromophenol derivatives isolated from the red alga Rhodomela confervoides. Although the specific compound you mentioned was not tested for activity, other similar compounds in this study were evaluated against human cancer cell lines and microorganisms, showing inactive results. Another study by Li et al. (2011) isolated naturally occurring bromophenols, including compounds structurally related to 5-Bromo-4-methoxy-2-methylbenzoic acid, from the same alga and evaluated their antioxidant activity. They found that most of the compounds exhibited potent activities, suggesting their utility as natural antioxidants in various applications, such as preventing oxidative deterioration of food (Zhao et al., 2004) (Li et al., 2011).
Pharmaceutical Synthesis
5-Bromo-4-methoxy-2-methylbenzoic acid is also relevant in the synthesis of various pharmaceuticals. Laak and Scharf (1989) reported the synthesis of similar compounds as part of the calichemicin antibiotics. Such synthetic methods highlight the potential role of 5-Bromo-4-methoxy-2-methylbenzoic acid in pharmaceutical development, particularly in the creation of antibiotic compounds (Laak & Scharf, 1989).
Photodynamic Therapy for Cancer Treatment
Piskin et al. (2020) explored the use of a derivative of 5-Bromo-4-methoxy-2-methylbenzoic acid in the synthesis of a new zinc phthalocyanine. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. This research signifies the importance of 5-Bromo-4-methoxy-2-methylbenzoic acid derivatives in developing novel therapeutic agents for cancer (Piskin et al., 2020).
Organic Chemistry and Chemical Synthesis
Several studies have focused on the synthesis of compounds related to 5-Bromo-4-methoxy-2-methylbenzoic acid, demonstrating its significance in organic chemistry. For example, Yu (2008) synthesized a derivative as an intermediate in pharmaceuticals, showing the compound's relevance in the production of complex molecules. Other studies, such as Cannon et al. (1971) and Charlesworth & Levene (1963), have investigated the bromination and other chemical reactions of similar compounds, contributing to the understanding of their chemical behavior and potential applications in chemical synthesis (Yu, 2008) (Cannon et al., 1971) (Charlesworth & Levene, 1963).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-bromo-4-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQDNLMTZJPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-2-methylbenzoic acid | |
CAS RN |
875245-69-5 | |
| Record name | 5-Bromo-4-methoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
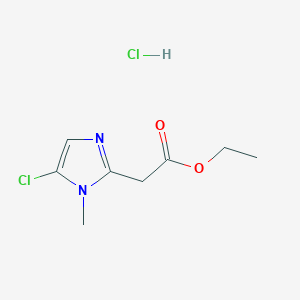
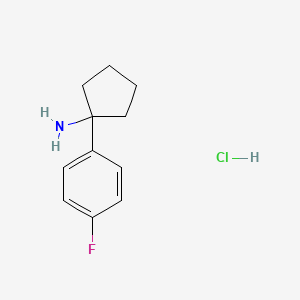
![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)
